molecular formula C12H17NO2 B14168442 (Tert-butylamino)(phenyl)acetic acid CAS No. 5466-04-6

(Tert-butylamino)(phenyl)acetic acid

Cat. No.: B14168442
CAS No.: 5466-04-6
M. Wt: 207.27 g/mol
InChI Key: HAGHPQSKWYOZHA-UHFFFAOYSA-N
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Description

(Tert-butylamino)(phenyl)acetic acid is an organic compound characterized by the presence of a tert-butylamino group and a phenyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (tert-butylamino)(phenyl)acetic acid typically involves the reaction of tert-butylamine with phenylacetic acid under controlled conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the tert-butylamino group and the phenylacetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (Tert-butylamino)(phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenylacetic acid derivatives .

Scientific Research Applications

(Tert-butylamino)(phenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Medicine: Research into potential therapeutic applications, such as drug development for specific diseases, is ongoing.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (tert-butylamino)(phenyl)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and target .

Comparison with Similar Compounds

    Phenylacetic acid: Lacks the tert-butylamino group, resulting in different chemical properties and reactivity.

    (Tert-butylamino)acetic acid: Lacks the phenyl group, leading to variations in its applications and interactions.

    (Phenyl)acetic acid derivatives: Various substituted phenylacetic acids can exhibit different biological activities and chemical behaviors.

Uniqueness: (Tert-butylamino)(phenyl)acetic acid is unique due to the presence of both the tert-butylamino and phenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with simpler analogs .

Properties

CAS No.

5466-04-6

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(tert-butylamino)-2-phenylacetic acid

InChI

InChI=1S/C12H17NO2/c1-12(2,3)13-10(11(14)15)9-7-5-4-6-8-9/h4-8,10,13H,1-3H3,(H,14,15)

InChI Key

HAGHPQSKWYOZHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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